molecular formula C22H15Cl3N2O B11973670 2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 302914-17-6

2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11973670
CAS No.: 302914-17-6
M. Wt: 429.7 g/mol
InChI Key: NHYYOSCGYDQLFO-UHFFFAOYSA-N
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Description

This compound (CAS: 302914-17-6) is a benzoxazine derivative characterized by a fused pyrazolo-oxazine core substituted with chlorinated phenyl groups. Its molecular formula is C₂₃H₁₅Cl₃N₂O, featuring a 4-chlorophenyl group at position 2 and a 3,4-dichlorophenyl group at position 3. Safety protocols emphasize handling precautions due to its hazardous nature, including avoidance of heat and ignition sources .

Properties

CAS No.

302914-17-6

Molecular Formula

C22H15Cl3N2O

Molecular Weight

429.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H15Cl3N2O/c23-15-8-5-13(6-9-15)19-12-20-16-3-1-2-4-21(16)28-22(27(20)26-19)14-7-10-17(24)18(25)11-14/h1-11,20,22H,12H2

InChI Key

NHYYOSCGYDQLFO-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H15Cl2N3O
  • Molecular Weight : 372.25 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[1,5-c][1,3]oxazine derivatives. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Study : In vitro studies demonstrated that derivatives similar to the target compound showed significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar pyrazole frameworks have been studied for their efficacy against bacterial strains:

  • Antibacterial Activity : Preliminary assays indicate activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown MIC values as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.125
Escherichia coli0.25
Pseudomonas aeruginosa0.5

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory properties of pyrazolo[1,5-c][1,3]oxazine derivatives:

  • Mechanism : The compounds may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
  • Case Study : A study reported that similar compounds reduced inflammatory markers in animal models of arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[1,5-c][1,3]oxazine derivatives:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., chlorine atoms) on the phenyl rings enhances the compound's reactivity and biological potency.
  • Substituent Variations : Modifications on the nitrogen and oxygen atoms within the oxazine ring can significantly affect pharmacological outcomes.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Properties : Research indicates that derivatives of pyrazolo compounds show significant antibacterial and antifungal activities. For instance, compounds with similar structures have been reported to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The structure-activity relationship (SAR) studies reveal that specific substitutions on the phenyl rings enhance antimicrobial efficacy .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Substituted pyrazoles have shown higher radical scavenging activity compared to standard anti-inflammatory drugs like diclofenac sodium . This suggests potential use in treating inflammatory diseases.
  • Anticancer Activity : The compound's ability to inhibit cancer cell proliferation has been noted in various studies. It is believed that the pyrazolo ring system contributes to its chemopreventive effects . Further research is needed to elucidate the mechanisms involved in its anticancer properties.

Agricultural Applications

Due to its biological activity, this compound may also find applications in agriculture:

  • Pesticidal Activity : Similar compounds have been explored for their potential as agrochemicals. Their ability to inhibit fungal growth could make them suitable candidates for developing new fungicides . The chlorinated phenyl groups present in the structure may enhance the compound's effectiveness against specific plant pathogens.

Materials Science

The unique chemical structure of 2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine opens avenues for its application in materials science:

  • Polymer Chemistry : The heterocyclic nature may allow for incorporation into polymers as a functional additive or stabilizer. Research on related compounds indicates potential uses in creating advanced materials with improved thermal and mechanical properties .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Antimicrobial Efficacy : A study highlighted the synthesis of triazole derivatives with enhanced antibacterial activity against MRSA strains. These findings suggest that modifications to the benzo[e]pyrazolo structure could yield potent antimicrobial agents .
  • Anti-inflammatory Activity : In a comparative study of various substituted pyrazoles, this compound demonstrated significant anti-inflammatory effects in vitro .
  • Agricultural Applications : Preliminary investigations into the fungicidal properties of similar compounds have shown promise in agricultural settings. Future research could focus on field trials to evaluate effectiveness against crop pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chlorophenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine (CID 3121729)

  • Molecular Formula : C₂₃H₁₉ClN₂O
  • Key Differences: Substituents: A 4-methylphenyl group replaces the 3,4-dichlorophenyl moiety. Structural Data: SMILES string confirms the absence of dichloro substitution, with a methyl group at the para position of the phenyl ring .

9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS: 303061-28-1)

  • Molecular Formula : C₂₄H₂₄ClN₂O₂
  • Key Differences :
    • Substituents : Introduction of a methoxy group (electron-donating) and an isopropyl group (steric hindrance).
    • Impact : Methoxy groups may increase metabolic stability, while the isopropyl group could influence binding affinity in biological targets .

7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS: 303060-40-4)

  • Molecular Formula : C₂₈H₂₀Cl₂N₂O₂
  • Key Differences: Substituents: Naphthyl group at position 2 and dichloro substitution on the benzoxazine core.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Structural Impact Evidence Source
2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine C₂₃H₁₅Cl₃N₂O 3,4-Dichlorophenyl, 4-chlorophenyl High electronegativity, rigid structure
2-(4-Chlorophenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine C₂₃H₁₉ClN₂O 4-Methylphenyl Improved lipophilicity
9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine C₂₄H₂₄ClN₂O₂ 4-Methoxyphenyl, isopropyl Enhanced metabolic stability
7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine C₂₈H₂₀Cl₂N₂O₂ Naphthyl, dichloro core Increased aromatic interactions

Key Research Findings

Electron-Withdrawing vs. In contrast, methoxy or methyl groups improve solubility and bioavailability .

Steric Effects :

  • Bulky groups like isopropyl or naphthyl may reduce binding entropy in target proteins but improve selectivity .

Safety Profiles :

  • Halogenated derivatives (e.g., the target compound) require stringent safety measures due to thermal instability and toxicity risks .

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